molecular formula C10H11NO2S2 B14528015 2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione CAS No. 62275-96-1

2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione

Cat. No.: B14528015
CAS No.: 62275-96-1
M. Wt: 241.3 g/mol
InChI Key: PAXIIRLVALDPQK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a thione group and a dihydroxypropyl side chain. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-mercaptobenzothiazole with glycidol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the epoxide ring of glycidol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are typically used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The dihydroxypropyl side chain enhances its solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Lacks the dihydroxypropyl side chain.

    2-(2-Hydroxyethyl)-1,2-benzothiazole-3(2H)-thione: Has a hydroxyethyl side chain instead of dihydroxypropyl.

    2-(2,3-Dihydroxypropyl)-1,3-benzothiazole-3(2H)-thione: Similar structure but different substitution pattern.

Uniqueness

2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione is unique due to the presence of both the benzothiazole ring and the dihydroxypropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62275-96-1

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

2-(2,3-dihydroxypropyl)-1,2-benzothiazole-3-thione

InChI

InChI=1S/C10H11NO2S2/c12-6-7(13)5-11-10(14)8-3-1-2-4-9(8)15-11/h1-4,7,12-13H,5-6H2

InChI Key

PAXIIRLVALDPQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N(S2)CC(CO)O

Origin of Product

United States

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